7-Fluoronaphthalene-1,3-diol
Overview
Description
7-Fluoronaphthalene-1,3-diol is an organic compound with the molecular formula C10H7FO2. It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 1 and 3 positions, and a fluorine atom is attached at the 7 position.
Biochemical Analysis
Biochemical Properties
7-Fluoronaphthalene-1,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, in certain cell types, it can induce the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA or proteins, leading to changes in their structure and function. Additionally, this compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical metabolic pathways. This inhibition can result in altered gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in a significant shift from beneficial to harmful outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also impact the overall energy balance and redox state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoronaphthalene-1,3-diol typically involves the fluorination of naphthalene derivatives followed by hydroxylation. One common method includes the selective fluorination of 1,3-dihydroxynaphthalene using fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale fluorination and hydroxylation reactions, optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoronaphthalene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalenes
Scientific Research Applications
7-Fluoronaphthalene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Fluoronaphthalene-1,3-diol is not fully understood. its biological effects are thought to involve interactions with cellular enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
1,3-Dihydroxynaphthalene: Lacks the fluorine atom, making it less lipophilic.
7-Chloronaphthalene-1,3-diol: Similar structure but with a chlorine atom instead of fluorine.
7-Bromonaphthalene-1,3-diol: Contains a bromine atom, which affects its reactivity and biological properties
Uniqueness: 7-Fluoronaphthalene-1,3-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets .
Properties
IUPAC Name |
7-fluoronaphthalene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNQJDIGYJIDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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